

# A Comparative Analysis of Azelaic Acid Concentrations for Rosacea Treatment

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth guide for researchers and drug development professionals on the efficacy of 15% and 20% **azelaic acid** formulations in the management of rosacea, supported by clinical trial data and detailed experimental protocols.

**Azelaic acid** is a well-established therapeutic agent for the treatment of papulopustular rosacea, with concentrations of 15% (gel and foam) and 20% (cream) being the most commonly prescribed. This guide provides a comprehensive comparison of the efficacy of these different concentrations, drawing upon data from key clinical trials. While direct head-to-head trials are unavailable, this report synthesizes findings from vehicle-controlled studies to offer an objective analysis for the scientific community.

## **Comparative Efficacy of Azelaic Acid Formulations**

Clinical studies have consistently demonstrated the superiority of both 15% and 20% **azelaic acid** formulations over vehicle in reducing inflammatory lesions and erythema associated with rosacea.[1][2][3] The following tables summarize the quantitative data from pivotal clinical trials to facilitate a clear comparison.

Table 1: Efficacy of 15% **Azelaic Acid** Gel in Moderate Papulopustular Rosacea (12-Week, Double-Blind, Vehicle-Controlled Trials)[2]



| Efficacy<br>Endpoint                                    | Study 1: 15%<br>Azelaic Acid<br>Gel (n=166) | Study 1:<br>Vehicle<br>(n=163) | Study 2: 15%<br>Azelaic Acid<br>Gel (n=169) | Study 2:<br>Vehicle<br>(n=166) |
|---------------------------------------------------------|---------------------------------------------|--------------------------------|---------------------------------------------|--------------------------------|
| Mean Reduction in Inflammatory Lesion Count             | 58%                                         | 40%                            | 51%                                         | 39%                            |
| Improvement in Erythema                                 | 44% of patients                             | 29% of patients                | 46% of patients                             | 28% of patients                |
| Therapeutic Success (IGA Score of 'Clear' or 'Minimal') | 61% of patients                             | 40% of patients                | 62% of patients                             | 48% of patients                |

IGA: Investigator's Global Assessment

Table 2: Efficacy of 20% **Azelaic Acid** Cream in Papulopustular Rosacea (3-Month, Double-Blind, Vehicle-Controlled Trial)[3][4]

| Efficacy Endpoint                            | 20% Azelaic Acid Cream<br>(n=58)                    | Vehicle (n=58) |
|----------------------------------------------|-----------------------------------------------------|----------------|
| Mean Reduction in Total Inflammatory Lesions | 73.4%                                               | 50.6%          |
| Mean Reduction in Erythema<br>Severity Score | 47.9%                                               | 37.9%          |
| Overall Improvement<br>(Physician Rating)    | Significantly more favorable than vehicle (p≈0.020) | -              |

While a direct comparison is challenging, the data suggests that both 15% gel and 20% cream formulations of **azelaic acid** are effective in treating papulopustular rosacea. Notably, in vitro studies have indicated that the 15% gel formulation may offer greater cutaneous penetration and bioavailability compared to the 20% cream, which could be a factor in its clinical efficacy despite the lower concentration.[5]



**Experimental Protocols of Key Clinical Trials** 

The methodologies of the pivotal clinical trials for both 15% and 20% **azelaic acid** formulations share common elements, providing a basis for understanding the evidence.

## **Pivotal Trials for 15% Azelaic Acid Gel[2][6]**

- Study Design: Two multicenter, randomized, double-blind, parallel-group, vehicle-controlled studies.
- Patient Population: Adults with a clinical diagnosis of moderate facial rosacea, characterized by at least eight to fifty inflammatory facial lesions (papules/pustules) and persistent erythema.
- Inclusion Criteria: Healthy males or non-pregnant females aged 18 years or older.
- Exclusion Criteria: Presence of other skin conditions on the face that could interfere with the
  assessment of rosacea, and a history of hypersensitivity to azelaic acid or any of the
  formulation's components.
- Treatment Regimen: Application of a thin layer of 15% **azelaic acid** gel or vehicle to the entire facial area twice daily for 12 weeks.
- Efficacy Endpoints:
  - Primary: Mean percentage change in inflammatory lesion count from baseline to the end of treatment.
  - Secondary: Change in erythema severity and the proportion of patients achieving therapeutic success based on the Investigator's Global Assessment (IGA), a 5-point scale ranging from 'clear' to 'severe'.

## Clinical Trial for 20% Azelaic Acid Cream[3][4]

- Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.
- Patient Population: Patients with papulo-pustular rosacea.



- Treatment Regimen: Application of 20% azelaic acid cream or its vehicle twice daily for 3 months.
- Efficacy Endpoints:
  - Mean reduction in total inflammatory lesions.
  - Reduction in erythema severity score.
  - Overall improvement as rated by both the physician and the patient.

# Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the research process and the mechanism of action of **azelaic acid**, the following diagrams are provided.





Click to download full resolution via product page

Figure 1. A typical experimental workflow for a clinical trial of azelaic acid in rosacea.





Click to download full resolution via product page

**Figure 2.** The inhibitory effect of **azelaic acid** on the kallikrein-cathelicidin signaling pathway in rosacea.

## **Mechanism of Action in Rosacea**

The therapeutic effects of **azelaic acid** in rosacea are attributed to its anti-inflammatory and antimicrobial properties.[6] A key mechanism involves the modulation of the kallikrein-cathelicidin pathway, which is upregulated in rosacea.[6] **Azelaic acid** has been shown to inhibit the activity and expression of kallikrein-5 (KLK5), a serine protease that cleaves the



antimicrobial peptide cathelicidin into the pro-inflammatory LL-37 peptide.[7][8][9] By downregulating this pathway, **azelaic acid** reduces the inflammatory cascade that contributes to the signs and symptoms of rosacea.

In conclusion, both 15% and 20% concentrations of **azelaic acid** are effective topical treatments for papulopustular rosacea. While the 20% cream has demonstrated significant efficacy, the 15% gel formulation may offer enhanced cutaneous bioavailability. The choice of formulation may also be influenced by patient preference and tolerability. Further head-to-head clinical trials would be beneficial to definitively establish the comparative efficacy of these different concentrations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

- 1. Azelaic acid in the treatment of papulopustular rosacea: a systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Qualityassessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy and safety of azelaic acid (15%) gel as a new treatment for papulopustular rosacea: results from two vehicle-controlled, randomized phase III studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind comparison of azelaic acid 20% cream and its vehicle in treatment of papulopustular rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Double-blind Comparison of Azelaic Acid 20% Cream and its Vehicle in Treatment of Papulo-pustular Rosacea [medicaljournalssweden.se]
- 5. Azelaic Acid Topical Formulations: Differentiation of 15% Gel and 15% Foam PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with azelaic acid 15% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



- 9. Cathelicidin, kallikrein 5, and serine protease activity is inhibited during treatment of rosacea with azelaic acid 15% gel PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Azelaic Acid Concentrations for Rosacea Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000161#efficacy-of-different-concentrations-of-azelaic-acid-in-rosacea-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com